Volinanserin C-11

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

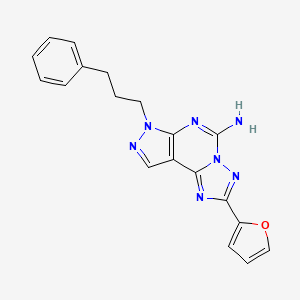

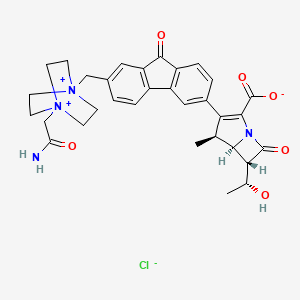

[11C]ボリナンセリン: は、セロトニン5-HT2A受容体の高選択的アンタゴニストであるボリナンセリンの放射性標識バージョンです。 この化合物は、様々な神経および精神疾患に関与している5-HT2A受容体の機能を調査するために、科学研究で頻繁に使用されます .

準備方法

ボリナンセリンの合成には、いくつかの段階が含まれます。

エチルイソニペコ酸の保護: エチルイソニペコ酸はBoc無水物で保護して、エチルn-Boc-4-ピペリジンカルボン酸エステルを得ます。

エステル-アミド交換: この保護された化合物は、CDIカップリング剤の存在下でN-メトキシメチルアミンHClとエステル-アミド交換を行い、1-Boc-4-[メトキシ(メチル)カルバモイル]ピペリジンを形成します。

ワインレブケトン合成: 1,2-ジメトキシベンゼンとのベンゾイル化により、1-Boc-4-(3,4-ジメトキシベンゾイル)ピペリジンが生成されます。

酸の除去: ウレタン保護基を除去して、(3,4-ジメトキシフェニル)-ピペリジン-4-イルメタノンが得られます。

還元: ケトンは水素化ホウ素ナトリウムで還元して、(3,4-ジメトキシフェニル)-ピペリジン-4-イルメタノールを形成します。

アルコールの分割: アルコールを分割し、二次窒素を4-フルオロフェネチルブロミドでアルキル化して、ボリナンセリンの合成を完了します.

化学反応の分析

ボリナンセリンは、以下を含む様々な化学反応を受けます。

酸化: 対応するケトンまたはアルデヒドを形成するように酸化することができます。

還元: 還元反応は、ケトンをアルコールに変換できます。

置換: 置換反応は、芳香環またはピペリジン環で起こる可能性があります。これらの反応で使用される一般的な試薬には、還元に用いる水素化ホウ素ナトリウムと、酸化に用いる様々な酸化剤があります。

科学研究への応用

ボリナンセリンは、5-HT2A受容体に選択的に結合する能力があるため、科学研究で広く使用されています。その応用には、以下が含まれます。

神経科学: 脳機能と行動における5-HT2A受容体の役割の調査。

精神医学: 統合失調症、うつ病、不眠症などの精神疾患の治療における5-HT2A受容体アンタゴニストの潜在的な治療効果の研究。

薬理学: 5-HT2A受容体アンタゴニストの薬物動態と薬力学の探求。

放射性リガンド結合研究: ポジトロン断層法(PET)イメージングで放射性標識された[11C]ボリナンセリンを使用して、脳内の5-HT2A受容体を可視化および定量化します

科学的研究の応用

Volinanserin is widely used in scientific research for its ability to selectively bind to the 5-HT2A receptor. Its applications include:

Neuroscience: Investigating the role of the 5-HT2A receptor in brain function and behavior.

Psychiatry: Studying the potential therapeutic effects of 5-HT2A receptor antagonists in treating psychiatric disorders such as schizophrenia, depression, and insomnia.

Pharmacology: Exploring the pharmacokinetics and pharmacodynamics of 5-HT2A receptor antagonists.

Radioligand Binding Studies: Using radiolabeled [11C]volinanserin in positron emission tomography (PET) imaging to visualize and quantify 5-HT2A receptors in the brain

作用機序

ボリナンセリンは、セロトニン5-HT2A受容体に選択的に結合して拮抗することで効果を発揮します。この受容体は、気分、認知、知覚の調節に関与しています。 5-HT2A受容体を阻害することで、ボリナンセリンはセロトニンやその他の神経伝達物質の活動を調節し、脳機能と行動の変化につながる可能性があります .

類似の化合物との比較

ボリナンセリンは、5-HT2A受容体に対する高い選択性において独自です。類似の化合物には以下が含まれます。

- グレマンセリン

- プルバンセリン

- ロルペリドン

- レンペロン

- リダンセリン

- ケタンセリン

- リタンセリン

- エピリバンセリン

- ピマバンセリン

類似化合物との比較

Volinanserin is unique in its high selectivity for the 5-HT2A receptor. Similar compounds include:

- Glemanserin

- Pruvanserin

- Roluperidone

- Lenperone

- Lidanserin

- Ketanserin

- Ritanserin

- Eplivanserin

- Pimavanserin

These compounds also target the 5-HT2A receptor but may differ in their selectivity, potency, and pharmacokinetic properties .

特性

CAS番号 |

174792-03-1 |

|---|---|

分子式 |

C22H28FNO3 |

分子量 |

372.5 g/mol |

IUPAC名 |

(R)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-(2-methoxy-3-(111C)methoxyphenyl)methanol |

InChI |

InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3/t21-/m1/s1/i1-1 |

InChIキー |

HXTGXYRHXAGCFP-AVUPQLEMSA-N |

異性体SMILES |

COC1=C(C=CC=C1O[11CH3])[C@@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O |

正規SMILES |

COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzonitrile, 2-amino-6-[(4-methylphenyl)thio]-](/img/structure/B3062031.png)

![[2-(5-Ethyl-1H-indol-3-yl)-ethyl]-dimethyl-amine](/img/structure/B3062060.png)

![2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3062093.png)